![molecular formula C16H26SSi2 B14249442 Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- CAS No. 221292-43-9](/img/structure/B14249442.png)
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is an organosilicon compound with a complex structure that includes a trimethylsilyl group, an ethynyl group, and a phenyl group. This compound is part of a broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- typically involves multiple steps, including the formation of the trimethylsilyl group and the attachment of the ethynyl and phenyl groups. One common method involves the use of trimethylsilylacetylene as a starting material, which undergoes a series of reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.
化学反应分析
Types of Reactions
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silanols, while reduction can yield simpler silanes. Substitution reactions can result in a variety of functionalized silanes .
科学研究应用
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
作用机制
The mechanism by which Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- exerts its effects involves the interaction of its silicon atoms with other molecules. The trimethylsilyl group provides stability and reactivity, allowing the compound to participate in various chemical reactions. The ethynyl and phenyl groups contribute to the compound’s overall reactivity and functionality .
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane with a single silicon atom bonded to three methyl groups.
Phenyltrimethylsilane: Similar to the target compound but lacks the ethynyl group.
Ethynyltrimethylsilane: Contains the ethynyl group but lacks the phenyl group.
Uniqueness
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
属性
CAS 编号 |
221292-43-9 |
|---|---|
分子式 |
C16H26SSi2 |
分子量 |
306.6 g/mol |
IUPAC 名称 |
trimethyl-[2-[4-(2-trimethylsilylethylsulfanyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H26SSi2/c1-18(2,3)13-11-15-7-9-16(10-8-15)17-12-14-19(4,5)6/h7-10H,12,14H2,1-6H3 |
InChI 键 |
LYWULMMMBCCRLJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCSC1=CC=C(C=C1)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
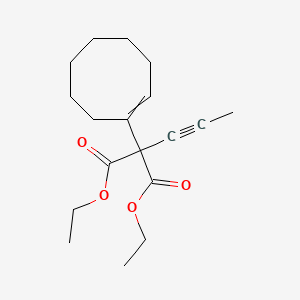
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
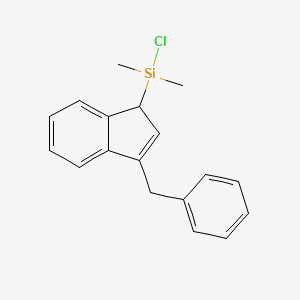
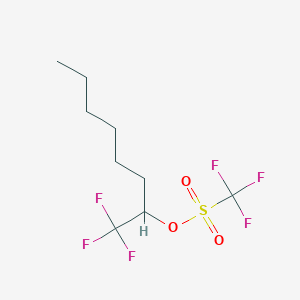
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
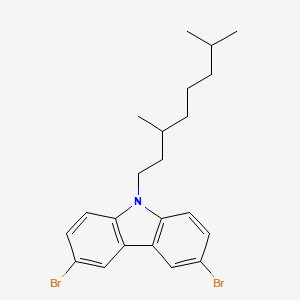
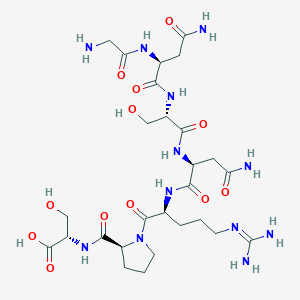
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
